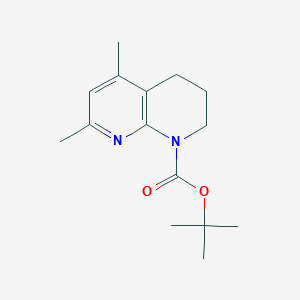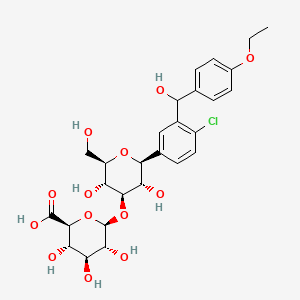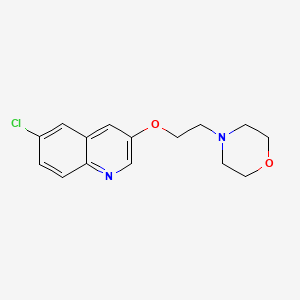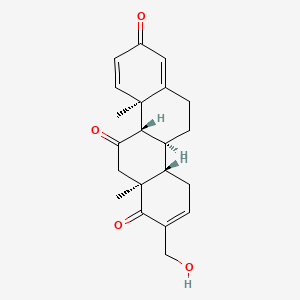
Prednisone Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisone Alcohol: is a synthetic corticosteroid that is commonly used to reduce inflammation and suppress the immune system. It is often prescribed for a variety of conditions, including autoimmune diseases, allergic reactions, and certain types of cancer. Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. The combination of prednisone and alcohol is generally not recommended due to the potential for increased side effects and interactions.
準備方法
Synthetic Routes and Reaction Conditions: Prednisone is typically synthesized from cortisone or hydrocortisone through a series of chemical reactions. One common method involves the oxidation of hydrocortisone to form prednisone. This process includes steps such as 3, 20-keto protective reaction, 11-keto reduction reaction, and 21-hydroxyl esterification reaction .
Industrial Production Methods: Industrial production of prednisone often involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process may include the use of mixed solvents, catalysts, and protective groups to facilitate the reactions and minimize byproducts .
化学反応の分析
Types of Reactions: Prednisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisone.
Reduction: Reduction of 11-keto group to form prednisolone.
Esterification: Formation of esters at the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of hydrocortisone.
Reducing Agents: Employed in the reduction of the 11-keto group.
Catalysts: Such as potassium hydroxide in methanol for esterification reactions.
Major Products:
Prednisolone: The active form of prednisone after reduction.
Various Esters: Formed during esterification reactions.
科学的研究の応用
Chemistry: Prednisone is used in research to study the synthesis and reactions of corticosteroids. It serves as a model compound for understanding the behavior of similar steroids.
Biology: In biological research, prednisone is used to investigate its effects on inflammation and immune response. It helps in understanding the mechanisms of action of corticosteroids in various biological systems.
Medicine: Prednisone is widely used in clinical research to evaluate its efficacy and safety in treating conditions such as rheumatoid arthritis, lupus, and asthma. It is also studied for its role in managing side effects of chemotherapy .
Industry: In the pharmaceutical industry, prednisone is used as a key ingredient in the formulation of anti-inflammatory and immunosuppressive drugs.
作用機序
Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to changes in gene expression that result in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets include various cytokines and inflammatory mediators, which are downregulated by prednisone, leading to its anti-inflammatory and immunosuppressive effects.
類似化合物との比較
Prednisolone: The active form of prednisone with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid with a similar mechanism of action but different potency and duration of effect.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: Prednisone is unique in its role as a prodrug that is converted to prednisolone in the liver. This conversion allows for a controlled release of the active compound, making it suitable for various therapeutic applications. Compared to other corticosteroids, prednisone has a balanced profile of anti-inflammatory and immunosuppressive effects, making it a versatile option for treating a wide range of conditions .
特性
分子式 |
C21H24O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(4aS,4bS,10aR,10bS,12aS)-2-(hydroxymethyl)-10a,12a-dimethyl-4a,4b,5,6,10b,12-hexahydro-4H-chrysene-1,8,11-trione |
InChI |
InChI=1S/C21H24O4/c1-20-8-7-14(23)9-13(20)4-5-15-16-6-3-12(11-22)19(25)21(16,2)10-17(24)18(15)20/h3,7-9,15-16,18,22H,4-6,10-11H2,1-2H3/t15-,16-,18+,20-,21-/m0/s1 |
InChIキー |
ULTHSBJTFLNUCR-VDBJYJQWSA-N |
異性体SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C(C2=O)CO)CCC4=CC(=O)C=C[C@]34C |
正規SMILES |
CC12CC(=O)C3C(C1CC=C(C2=O)CO)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


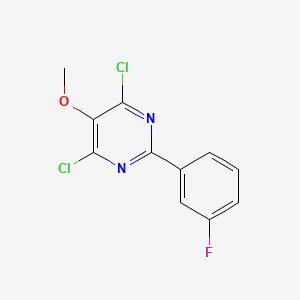
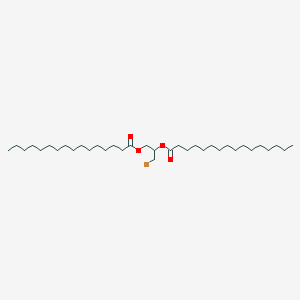
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
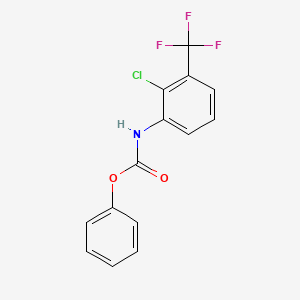
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)

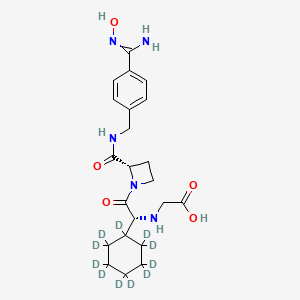

![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
